Thiadiazole Regioisomerism: 1,2,3‑ vs 1,2,5‑Thiadiazole Constitutional Isomer
The target compound incorporates a 1,2,3‑thiadiazole ring, whereas the commercially available isomer 3,5‑dimethyl‑1‑[(1,2,5‑thiadiazol‑3‑yl)methyl]‑1H‑pyrazol‑4‑amine (CAS 1935274‑28‑4) contains a 1,2,5‑thiadiazole. Although the two molecules share the identical molecular formula (C₈H₁₁N₅S, MW 209.27 g mol⁻¹), their SMILES strings differ at the thiadiazole attachment point: Cc1nn(Cc2csnn2)c(C)c1N (1,2,3‑isomer) versus Cc1nn(Cc2cnsn2)c(C)c1N (1,2,5‑isomer) . The 1,2,3‑thiadiazole is known to possess a higher dipole moment and distinct H‑bond‑acceptor character relative to the 1,2,5‑regioisomer, which directly influences molecular recognition in kinase ATP‑binding pockets and metal‑coordination geometries. In a recent multiparameter study of pyrazole‑thiadiazole hybrids as thymidine phosphorylase inhibitors, the 1,2,3‑thiadiazole series exhibited IC₅₀ values spanning 36.67 ± 3.50 μM to 61.23 ± 3.20 μM, whereas the corresponding 1,2,5‑series was not reported to reach equipotent levels within the same scaffold set, highlighting the critical role of thiadiazole regiochemistry [1].
| Evidence Dimension | Thiadiazole ring connectivity and electronic character |
|---|---|
| Target Compound Data | 1,2,3‑thiadiazole isomer; SMILES = Cc1nn(Cc2csnn2)c(C)c1N; MW = 209.27 |
| Comparator Or Baseline | 1,2,5‑thiadiazole isomer (CAS 1935274‑28‑4); SMILES = Cc1nn(Cc2cnsn2)c(C)c1N; MW = 209.27 |
| Quantified Difference | No difference in formula or mass; structural difference confined to thiadiazole N/S placement. |
| Conditions | Structural identity confirmed by SMILES; biological context from thymidine phosphorylase inhibition assay (in vitro, 7‑deazaxanthine reference IC₅₀ = 38.68 ± 1.12 μM) |
Why This Matters
Procurement of the incorrect regioisomer would invalidate SAR campaigns that depend on the 1,2,3‑thiadiazole pharmacophore; the 1,2,5‑isomer cannot serve as a direct substitute.
- [1] Hassan, R. N., Sarfraz, H., Hussain, R., et al. Multiparameter optimization of broad‑spectrum thymidine phosphorylase inhibition, ADMET properties, molecular docking, and DFT screening of novel pyrazole‑based thiadiazole/thiazole derivatives. Z. Naturforsch. C 2026 (published online 2026‑01‑09). View Source
